バンコマイシン CDP-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vancomycin CDP-1 is a crystalline degradation product of vancomycin, a tricyclic glycopeptide antibiotic. Vancomycin CDP-1 is formed by the hydrolytic loss of ammonia from vancomycin, resulting in a compound with two carboxyl groups. Unlike vancomycin, Vancomycin CDP-1 is biologically inactive .
科学的研究の応用
Vancomycin CDP-1 has several scientific research applications:
Biology: Although biologically inactive, Vancomycin CDP-1 serves as a model compound for studying the degradation pathways of glycopeptide antibiotics.
Industry: Vancomycin CDP-1 is used in the development of new chiral separation techniques and materials.
作用機序
Target of Action
Vancomycin CDP-1 is a biologically inactive crystalline degradation product of Vancomycin . The primary target of Vancomycin is the D-alanyl-D-alanine terminus of cell wall precursor units in bacteria . By binding to these termini, Vancomycin prevents their incorporation into the bacterial cell wall . This interaction is crucial for the antibacterial activity of Vancomycin .
Mode of Action
Vancomycin works by inhibiting cell wall synthesis in bacteria . It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The biochemical pathway affected by Vancomycin involves the synthesis of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall precursor units, Vancomycin prevents these units from being incorporated into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Vancomycin is a large glycopeptide compound with a complex pharmacokinetic profile, characterized by either a 2- or 3-compartment model . It is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Vancomycin has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg . The binding of Vancomycin to protein has been reported to range from 10% to 50% .
Result of Action
As Vancomycin CDP-1 is a biologically inactive degradation product of Vancomycin It has been found that cdp-1 can cross-react with anti-vancomycin antibodies, leading to high results, especially in patients with kidney injury .
Action Environment
The stability of Vancomycin and its degradation products can be influenced by the environment. For instance, a stable, ready-to-use, room-temperature aqueous solution of Vancomycin has been developed, where Trp inhibits CDP-1 degradation products by forming noncovalent, reversible, and dissociable molecular complexes via hydrophobic interaction with Vancomycin . This suggests that the action, efficacy, and stability of Vancomycin and its degradation products can be influenced by factors such as temperature and the presence of other compounds .
準備方法
Vancomycin CDP-1 is synthesized through the hydrolytic degradation of vancomycin. This process involves the loss of ammonia, leading to the formation of two crystalline degradation products, CDP-1-M and CDP-1-m . The reaction conditions typically involve aqueous solutions and controlled pH levels to facilitate the hydrolysis. Industrial production methods focus on optimizing these conditions to ensure high yield and purity of Vancomycin CDP-1 .
化学反応の分析
Vancomycin CDP-1 undergoes various chemical reactions, including:
Oxidation: Vancomycin CDP-1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Vancomycin CDP-1 into reduced forms, although these are less common.
Substitution: Substitution reactions involving Vancomycin CDP-1 can occur, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Vancomycin CDP-1 is structurally similar to vancomycin but differs in its biological activity. Similar compounds include:
Vancomycin: The parent compound, which is biologically active and used as an antibiotic.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different structure.
Ristocetin A: A glycopeptide antibiotic with primary amine groups, unlike the secondary amine functionality in vancomycin. Vancomycin CDP-1 is unique due to its formation through hydrolytic degradation and its use in chiral separation techniques.
特性
IUPAC Name |
49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMARHJAPWBNFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74Cl2N8O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55598-85-1 |
Source
|
Record name | Vancomycin CDP-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。